molecular formula C4H4N4 B6263714 2-(4H-1,2,4-triazol-4-yl)acetonitrile CAS No. 1204193-90-7

2-(4H-1,2,4-triazol-4-yl)acetonitrile

Cat. No.: B6263714
CAS No.: 1204193-90-7
M. Wt: 108.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4H-1,2,4-triazol-4-yl)acetonitrile is an organic compound featuring a triazole ring attached to an acetonitrile group. This compound is of significant interest due to its versatile applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The triazole ring is known for its stability and ability to participate in diverse chemical reactions, making this compound a valuable building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4H-1,2,4-triazol-4-yl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine derivatives with nitriles, which forms the triazole ring. For instance, the reaction of hydrazine with acetonitrile in the presence of a catalyst can yield this compound. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial. Catalysts and solvents are selected to optimize the reaction rate and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4H-1,2,4-triazol-4-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of different oxidation states.

    Reduction: Reduction reactions can modify the nitrile group, converting it into amines or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group or the triazole ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s utility in further synthetic applications.

Scientific Research Applications

2-(4H-1,2,4-triazol-4-yl)acetonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules, such as enzyme inhibitors and antimicrobial agents.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: The compound is utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(4H-1,2,4-triazol-4-yl)acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of biological molecules. In medicinal applications, the compound may inhibit specific enzymes or disrupt cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler analog with similar chemical properties but lacking the acetonitrile group.

    2-(1H-1,2,4-Triazol-1-yl)acetonitrile: A positional isomer with the triazole ring attached at a different nitrogen atom.

    4-(1H-1,2,4-Triazol-1-yl)benzonitrile: A compound with a benzene ring, offering different reactivity and applications.

Uniqueness

2-(4H-1,2,4-triazol-4-yl)acetonitrile is unique due to its specific structure, which combines the stability of the triazole ring with the reactivity of the acetonitrile group. This combination allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

1204193-90-7

Molecular Formula

C4H4N4

Molecular Weight

108.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.